molecular formula C14H15NO B15068295 1-(4,8-Dimethylquinolin-2-yl)propan-2-one

1-(4,8-Dimethylquinolin-2-yl)propan-2-one

Cat. No.: B15068295
M. Wt: 213.27 g/mol
InChI Key: PHJIUEMJMCTBPP-UHFFFAOYSA-N
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Description

1-(4,8-Dimethylquinolin-2-yl)propan-2-one is a heterocyclic compound belonging to the quinoline family. It has the molecular formula C14H15NO and a molecular weight of 213.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,8-Dimethylquinolin-2-yl)propan-2-one typically involves the reaction of 4,8-dimethylquinoline with acetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4,8-Dimethylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

1-(4,8-Dimethylquinolin-2-yl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,8-Dimethylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both dimethyl groups and the propan-2-one group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and the synthesis of novel compounds .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-(4,8-dimethylquinolin-2-yl)propan-2-one

InChI

InChI=1S/C14H15NO/c1-9-5-4-6-13-10(2)7-12(8-11(3)16)15-14(9)13/h4-7H,8H2,1-3H3

InChI Key

PHJIUEMJMCTBPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)CC(=O)C)C

Origin of Product

United States

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